2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, also known as 3-chloro-2-methoxybenzaldehyde, is an organic compound that is used in the synthesis of various compounds and has a wide range of applications in the scientific research field. It is a colorless liquid with a distinct odor, and it is soluble in most organic solvents. The compound has been studied extensively due to its unique properties, and it has been found to be useful in a variety of applications.
Scientific Research Applications
Photostability Enhancement through Structural Modification : A study explored the photostability enhancement in certain benzaldehyde derivatives. By reducing the aldehyde group in 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, and further oxidizing into corresponding o-benzoquinones, a substantial increase in photostability was observed in benzene, especially when the Me substituent was replaced with the CH2OMe group (Arsenyev et al., 2016).
Spectroscopic Analysis and Structure Determination : Another compound closely related to 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde was synthesized and characterized using various spectroscopic techniques. The structure was determined by X-ray analysis, providing insights into its molecular configuration (Özay et al., 2013).
Photocatalytic Oxidation of Benzyl Alcohol Derivatives : A study highlighted the effective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere and visible light irradiation. This showcases the potential of such compounds in photocatalytic applications (Higashimoto et al., 2009).
Rhodium-Catalyzed Reactions of Hydroxybenzaldehydes : A study demonstrated that 2-Hydroxybenzaldehydes could efficiently react with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This highlights the compound's reactivity and potential applications in synthetic chemistry (Kokubo et al., 1999).
Enzyme-Catalyzed Asymmetric C–C-Bond Formation : Research into the use of benzaldehyde lyase for the catalysis of asymmetric C–C bond formation showed the potential of derivatives like 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde in pharmaceutical synthesis, particularly in the preparation of enantioselective compounds (Kühl et al., 2007).
properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-3-5-12(9-17)15(14)19-10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNINKNNHHKSNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352790 | |
Record name | 2-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
CAS RN |
588678-18-6 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588678-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-chlorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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